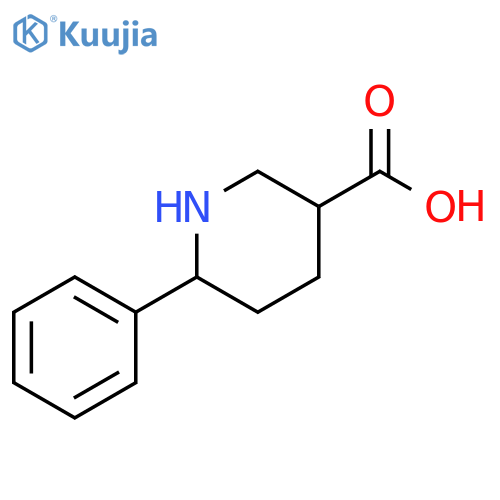Cas no 116140-32-0 (6-phenylpiperidine-3-carboxylic acid)

6-phenylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-phenylpiperidine-3-carboxylic acid
- 3-Piperidinecarboxylic acid, 6-phenyl-
-
- インチ: 1S/C12H15NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
- InChIKey: UJTBCSSYKUVVKH-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=CC=C2)CCC(C(O)=O)C1
6-phenylpiperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477320-1.0g |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 1g |
$1229.0 | 2023-05-25 | ||
| Enamine | EN300-1477320-0.25g |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 0.25g |
$1131.0 | 2023-05-25 | ||
| Enamine | EN300-1477320-5000mg |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 5000mg |
$3562.0 | 2023-09-28 | ||
| Enamine | EN300-1477320-1000mg |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 1000mg |
$1229.0 | 2023-09-28 | ||
| Enamine | EN300-1477320-500mg |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 500mg |
$1180.0 | 2023-09-28 | ||
| Enamine | EN300-1477320-250mg |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 250mg |
$1131.0 | 2023-09-28 | ||
| Enamine | EN300-1477320-0.1g |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 0.1g |
$1081.0 | 2023-05-25 | ||
| Enamine | EN300-1477320-2.5g |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 2.5g |
$2408.0 | 2023-05-25 | ||
| Enamine | EN300-1477320-10.0g |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 10g |
$5283.0 | 2023-05-25 | ||
| Enamine | EN300-1477320-0.05g |
6-phenylpiperidine-3-carboxylic acid |
116140-32-0 | 0.05g |
$1032.0 | 2023-05-25 |
6-phenylpiperidine-3-carboxylic acid 関連文献
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
6-phenylpiperidine-3-carboxylic acidに関する追加情報
Comprehensive Overview of 6-Phenylpiperidine-3-carboxylic Acid (CAS No. 116140-32-0): Properties, Applications, and Research Insights
6-Phenylpiperidine-3-carboxylic acid (CAS No. 116140-32-0) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperidine derivative, characterized by a phenyl group at the 6-position and a carboxylic acid moiety at the 3-position, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H15NO2, and molecular weight of 205.26 g/mol make it a valuable building block for drug discovery and material science applications.
The compound’s piperidine core is a common motif in bioactive molecules, contributing to its relevance in designing central nervous system (CNS) therapeutics. Researchers frequently explore its potential in modulating neurotransmitter receptors, a topic trending in neuroscience and psychopharmacology forums. Recent studies highlight its role in synthesizing analogs for neurodegenerative disease research, aligning with growing public interest in Alzheimer’s and Parkinson’s treatments.
From a chemical perspective, 6-phenylpiperidine-3-carboxylic acid exhibits notable solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), facilitating its use in high-throughput screening and combinatorial chemistry. Its carboxylic acid group allows for further derivatization, enabling the creation of amides, esters, and other derivatives—a feature often queried in organic synthesis databases and AI-driven research tools like Reaxys or SciFinder.
In the context of green chemistry, a hot topic in 2024, this compound’s potential for sustainable synthesis routes is under investigation. Researchers are optimizing catalytic methods to reduce waste, addressing queries like “eco-friendly piperidine synthesis” frequently searched in academic circles. Its stability under ambient conditions also makes it a candidate for flow chemistry applications, another trending keyword in process chemistry.
The pharmacological profile of 6-phenylpiperidine-3-carboxylic acid derivatives is a subject of ongoing exploration. Computational studies using AI-assisted drug design (e.g., AlphaFold or molecular docking tools) predict interactions with G-protein-coupled receptors (GPCRs), a frequent search term among medicinal chemists. Such insights align with industry demands for precision medicine and targeted therapies.
Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry—techniques commonly queried alongside its CAS number. Purity thresholds (>98%) are critical for reproducibility, a concern highlighted in recent reproducibility crisis discussions. Suppliers often provide certificates of analysis (CoA), a detail emphasized in laboratory procurement searches.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage, tapping into the clean energy trend. Its aromatic system and hydrogen-bonding capacity make it a candidate for supramolecular chemistry designs, a niche but growing search topic. Patent analyses reveal incremental innovations, particularly in bioconjugation techniques for antibody-drug conjugates (ADCs).
For researchers, handling 6-phenylpiperidine-3-carboxylic acid requires standard laboratory safety protocols (gloves, goggles), though it lacks significant hazards—a point differentiating it from regulated compounds. Storage recommendations (room temperature, desiccated) are frequently searched alongside its CAS No. 116140-32-0 in chemical inventory systems.
In summary, 6-phenylpiperidine-3-carboxylic acid bridges multiple disciplines, from medicinal chemistry to materials science. Its adaptability to AI-driven discovery and alignment with sustainability goals ensure its continued relevance—addressing both academic queries and industrial needs in 2024’s research landscape.
116140-32-0 (6-phenylpiperidine-3-carboxylic acid) 関連製品
- 13328-85-3(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID)
- 946231-39-6(8-(4-fluorophenyl)-N-(furan-2-yl)methyl-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)
- 420-98-4(1-bromo-2,2-difluoropropane)
- 1506414-62-5((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 889814-81-7(1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide)
- 899981-61-4(methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)
- 1270482-42-2(1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE)
- 919847-11-3(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)
- 1805406-09-0(Methyl 2-chloro-5-(difluoromethyl)-3-methoxypyridine-6-acetate)




